molecular formula C7H6BrN3S B1271612 4-Bromo-2-hydrazino-1,3-benzothiazole CAS No. 872696-03-2

4-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No. B1271612
M. Wt: 244.11 g/mol
InChI Key: WBDWQZLAGDRYRD-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored through various methods. For instance, 1,4-benzothiazines can be synthesized from the reaction of hydrazonoyl bromide with 2-aminobenzenethiol and other thiol derivatives . Additionally, bromination of 2,1,3-benzothiadiazoles has been achieved in hydrobromic acid at elevated temperatures, leading to brominated benzothiadiazoles, which suggests a potential pathway for the synthesis of 4-bromo-2-hydrazino-1,3-benzothiazole .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, 4-[(2-aminophenyl)sulfanyl]-5-hydroxy-3-phenyl-1H-pyrazole, was determined to crystallize in the monoclinic space group P2 1 /n . Similarly, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and found to crystallize in the monoclinic system with space group P21/c .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine to yield hydrazone perbromides or hydrazonyl bromides, which can cyclize to form new ring systems . The reaction of hydrazonoyl bromides with different nucleophiles can lead to the formation of various heterocyclic compounds . These reactions highlight the reactivity of the hydrazino and bromo functional groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by various spectroscopic techniques and computational methods. For instance, vibrational spectroscopic studies using FT-IR and FT-Raman, along with DFT calculations, have been used to study the properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide . These studies can provide insights into the stability of the compound, the nature of its intramolecular and intermolecular interactions, and its electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals.

Scientific Research Applications

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Benzothiazoles also render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

properties

IUPAC Name

(4-bromo-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWQZLAGDRYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365938
Record name 4-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydrazino-1,3-benzothiazole

CAS RN

872696-03-2
Record name 4-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-hydrazino-1,3-benzothiazole
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